



Application Note: Formulation and Evaluation of Flavoxate Gastro-Retentive Floating Tablets

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction: **Flavoxate** Hydrochloride (HCl) is a smooth muscle relaxant primarily used for treating urinary incontinence and urgency.[1] Its relatively short biological half-life and absorption window in the upper gastrointestinal tract make it an ideal candidate for a gastro-retentive drug delivery system (GRDDS).[2][3] A floating tablet is a type of GRDDS designed to remain buoyant in the stomach for an extended period, allowing for sustained drug release, improved bioavailability, and reduced dosing frequency.[3][4] This application note provides detailed protocols for the formulation of **Flavoxate** HCl floating tablets using various hydrophilic polymers and their subsequent evaluation. The methodology is based on the direct compression technique, utilizing effervescent agents to achieve buoyancy.[5]

Experimental Protocols Materials

The primary materials required for the formulation include:

- Active Pharmaceutical Ingredient (API): Flavoxate HCI
- Hydrophilic Polymers (Matrix Formers): Hydroxypropyl Methylcellulose (HPMC) K100M,
 Lannea Coromandelica Gum (LCG), Xanthan Gum.[1][6]
- Gas-Generating Agents: Sodium Bicarbonate, Citric Acid. [6]



• Diluent: Dibasic Calcium Phosphate.[7]

Lubricant: Magnesium Stearate.[5]

• Glidant: Talc.[6]

Protocol for Tablet Formulation (Direct Compression)

The direct compression method is a common and efficient technique for preparing these tablets.[5]

- Sieving: Pass the accurately weighed amounts of Flavoxate HCl, polymers, and other
 excipients (except the lubricant and glidant) through a #40 sieve to ensure uniform particle
 size.[6]
- Blending: Mix the sieved powders in a blender for approximately 10-15 minutes to achieve a homogenous blend.[5]
- Lubrication: Add the specified quantities of magnesium stearate and talc to the powder blend and mix for an additional 2-3 minutes.
- Compression: Compress the final lubricated blend into tablets using a rotary tablet compression machine.[5]

Protocol for Pre-Compression Evaluation of Powder Blend

Evaluate the flow properties of the powder blend to ensure suitability for compression.

- Bulk Density (BD): Pour a known weight of the powder blend into a graduated measuring cylinder and record the unsettled volume. Calculate BD using the formula: BD = Weight of Powder / Bulk Volume.
- Tapped Density (TD): Tap the measuring cylinder containing the powder blend from a standard height until a constant volume is achieved. Calculate TD using the formula: TD = Weight of Powder / Tapped Volume.



- Carr's Index (Compressibility Index): Calculate using the formula: Carr's Index (%) = [(TD BD) / TD] x 100.
- Hausner's Ratio: Calculate using the formula: Hausner's Ratio = TD / BD.
- Angle of Repose: Determine by allowing the powder to flow through a funnel onto a flat surface. Measure the height (h) and radius (r) of the powder cone and calculate using the formula: $\theta = \tan^{-1}(h/r)$.

Protocol for Post-Compression Tablet Evaluation

Evaluate the compressed tablets for various quality control parameters.

- Hardness Test: Measure the crushing strength of at least three tablets from a batch using a Pfizer or Monsanto hardness tester.[5]
- Thickness Test: Measure the thickness of three randomly selected tablets using Vernier calipers.[5]
- Weight Variation: Weigh 20 tablets individually, calculate the average weight, and determine the percentage deviation of each tablet from the average.
- Friability Test: Weigh a sample of tablets (W_initial), place them in a Roche friabilator, and rotate at 25 rpm for 4 minutes. Remove the tablets, de-dust them, and re-weigh (W_final).
 Calculate friability using: Friability (%) = [(W_initial W_final) / W_initial] x 100.
- Drug Content Uniformity: Triturate 20 tablets to a fine powder. Dissolve a quantity of powder equivalent to 100 mg of Flavoxate HCl in 100 mL of 0.1 N HCl. After sonication and filtration, measure the absorbance of a suitably diluted solution spectrophotometrically at 291 nm against a 0.1 N HCl blank.[5][7]

Protocol for In Vitro Buoyancy Studies

These tests determine the floating characteristics of the tablets.

- Apparatus: Use a USP Dissolution Apparatus II (Paddle type).
- Medium: 900 mL of 0.1 N HCl (simulated gastric fluid), maintained at 37 ± 0.5°C.[6][8]



• Procedure:

- Place one tablet in the dissolution vessel.
- Floating Lag Time (FLT): Record the time (in seconds or minutes) it takes for the tablet to rise to the surface of the medium.[3][5]
- Total Floating Time (TFT): Visually observe and record the total duration for which the tablet remains buoyant on the surface of the medium.[8]

Protocol for Swelling Index Study

This study evaluates the hydration capacity of the polymer matrix.

- Procedure: Weigh a tablet (W1) and place it in a beaker containing 100 mL of 0.1 N HCl.[5]
- Measurement: At regular intervals, remove the tablet, carefully blot the excess water from the surface, and weigh it (W2).
- Calculation: Calculate the swelling index using the formula: Swelling Index (%) = [(W2 W1) / W1] x 100.[5]

Protocol for In Vitro Drug Release (Dissolution) Study

This test measures the rate and extent of drug release from the tablet.

- Apparatus: USP Dissolution Apparatus II (Paddle type).
- Medium: 900 mL of 0.1 N HCl.
- Conditions: Maintain the temperature at 37 ± 0.5°C and the paddle rotation speed at 50 or 100 rpm.[3][8]
- Sampling: Withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 18 hours). Replace the withdrawn volume with an equal amount of fresh dissolution medium to maintain sink conditions.[8]



- Analysis: Filter the samples and analyze the drug concentration spectrophotometrically at 291 nm.
- Data Analysis: Plot the cumulative percentage of drug released versus time. The release data can be fitted to various kinetic models (Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.[1][6]

Data Presentation

Table 1: Example Formulations of **Flavoxate** HCl Floating Tablets (All quantities in mg)

Ingredient	F1	F2	F3	F4	F5
Flavoxate HCl	200	200	200	200	200
HPMC K100M	30	40	50	30	40
Lannea Coromandelic a Gum	30	30	30	40	40
Sodium Bicarbonate	40	40	40	40	40
Dibasic Calcium Phosphate	80	70	60	80	70
Magnesium Stearate	5	5	5	5	5
Talc	5	5	5	5	5
Total Weight	400	400	400	400	400

(Data synthesized from factorial design studies for illustrative purposes)[5][7]

Table 2: Typical Evaluation Parameters for Powder Blends



Parameter	Acceptable Range	Typical Result	
Bulk Density (g/mL)	-	0.45 - 0.55	
Tapped Density (g/mL)	-	0.50 - 0.65	
Carr's Index (%)	5 - 15 (Excellent)	< 15	
Hausner's Ratio	< 1.25 (Good)	< 1.20	

| Angle of Repose (°) | < 30 (Excellent) | 25 - 30 |

Table 3: Physicochemical Evaluation of Compressed Tablets

Parameter	Specification	Typical Result	
Hardness (kg/cm ²)	4 - 8	5.5 - 6.5	
Thickness (mm)	Varies	3.0 ± 0.2	
Friability (%)	< 1%	< 0.8%	
Weight Variation (%)	± 5%	Within limits	
Drug Content (%)	90% - 110%	98.5% - 101.2%	

(Pharmacopoeial limits and typical results are shown)[5][6]

Table 4: In Vitro Buoyancy and Drug Release Characteristics

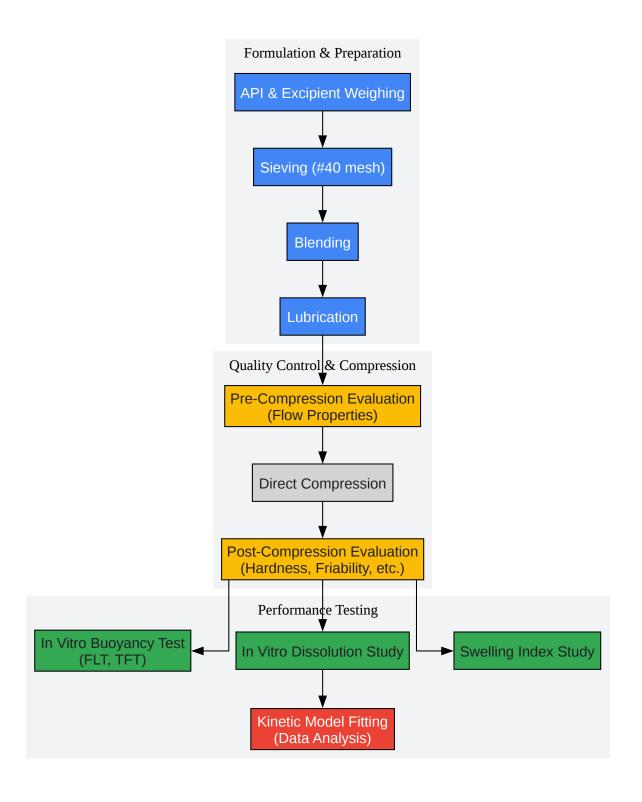


Formulation Code	Floating Lag Time (s)	Total Floating Time (h)	Drug Release at 18h (%)	Release Kinetics Model
FX5	< 60	> 12	~95%	First-Order, Non-Fickian
F3 (Limonia/Xantha n)	46	> 18	94.3%	First-Order
F4 (Limonia/Xantha n)	< 60	> 18	94.3%	First-Order

(Data compiled from multiple studies for comparison)[1][6]

Visualizations

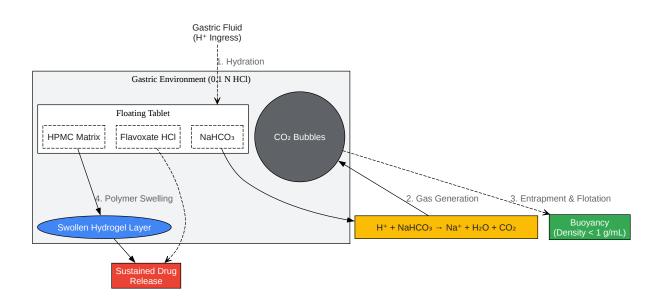




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Caption: Experimental workflow for **Flavoxate** floating tablet formulation and evaluation.





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Caption: Mechanism of action for an effervescent gastro-retentive floating tablet.

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- To cite this document: BenchChem. [Application Note: Formulation and Evaluation of Flavoxate Gastro-Retentive Floating Tablets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672763#formulation-and-evaluation-of-flavoxate-gastro-retentive-floating-tablets]

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